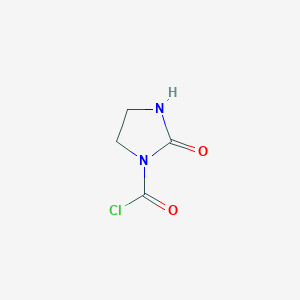

2-Oxoimidazolidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

2-oxoimidazolidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJZQSRAFBHNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157368 | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13214-53-4 | |

| Record name | 2-Oxo-1-imidazolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoimidazolidine-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Mechanism of 2-Oxoimidazolidine-1-carbonyl Chloride

Executive Summary

2-Oxoimidazolidine-1-carbonyl chloride is a pivotal chemical intermediate, prized for its role in constructing complex bioactive molecules, particularly in the pharmaceutical sector.[1] Its synthesis, however, involves the use of phosgene or its surrogates, demanding a rigorous understanding of the reaction chemistry and stringent safety protocols. This guide provides an in-depth analysis of the primary synthetic routes, a detailed breakdown of the underlying reaction mechanism, and a critical evaluation of the associated safety considerations. We will focus on the transition from using highly hazardous phosgene gas to its more manageable solid substitute, triphosgene (bis(trichloromethyl) carbonate), which offers significant advantages in handling and stoichiometry for both laboratory and industrial applications.[2][3]

Introduction: The Significance of a Versatile Building Block

This compound (also known as Ethyleneallophanoyl chloride) is a heterocyclic compound featuring a reactive acyl chloride group attached to a cyclic urea core.[4] This unique structural combination makes it an invaluable electrophilic reagent for introducing the 2-oxoimidazolidine moiety into a target molecule.

-

Chemical Identity:

Its primary utility lies in pharmaceutical development, where it serves as a key intermediate in the synthesis of antibiotics (e.g., mezlocillin, azlocillin), anti-inflammatory agents, and other therapeutic agents.[1][6] The ability to readily react with nucleophiles such as amines and alcohols allows for its seamless integration into complex synthetic pathways.

Synthesis Methodologies: From Hazardous Gas to Controllable Solid

The synthesis of this compound is fundamentally a phosgenation reaction, involving the acylation of the parent 2-Imidazolidinone (ethylene urea). The choice of phosgenating agent is the most critical variable, directly impacting safety, handling, and scalability.

Route 1: Direct Phosgenation (Conventional Method)

The traditional synthesis involves bubbling gaseous phosgene (COCl₂) directly into a solution of 2-imidazolidinone.[7][8] A tertiary amine base, such as triethylamine, is typically required to scavenge the hydrochloric acid (HCl) byproduct. While effective, this method is fraught with extreme safety hazards due to the high toxicity and volatility of phosgene gas.[9] Consequently, its use is largely restricted to industrial settings with specialized containment infrastructure.

Route 2: Synthesis via Triphosgene (BTC) (Preferred Method)

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and convenient substitute for phosgene.[10][11] It is considered the state-of-the-art reagent for laboratory-scale phosgenations. In the presence of a nucleophile or a catalyst, one mole of triphosgene decomposes to generate three moles of phosgene in situ, allowing for precise stoichiometric control without handling the hazardous gas directly.[12][13] Research has shown that using BTC for the synthesis of related substituted 1-chlorocarbonyl-imidazolidin-2-ones can result in higher yields and product purity compared to the conventional phosgene method.[14]

Route 3: Synthesis via Diphosgene

Diphosgene (trichloromethyl chloroformate) is a liquid alternative to phosgene.[12] It is less volatile than phosgene but presents similar toxicity risks upon decomposition.[12] One mole of diphosgene is equivalent to two moles of phosgene. While it offers handling advantages over the gaseous form, the solid nature of triphosgene generally makes it the more convenient and preferred surrogate in a research setting.[15]

Comparative Analysis of Phosgenating Agents

The choice of reagent is a critical decision based on a trade-off between reactivity, safety, and operational complexity.

| Feature | Phosgene (COCl₂) | Diphosgene (ClCO₂CCl₃) | Triphosgene (OC(OCCl₃)₂) |

| Physical State | Colorless Gas | Colorless Liquid | White Crystalline Solid |

| Molecular Weight | 98.92 g/mol | 197.82 g/mol | 296.75 g/mol |

| Boiling Point | 8 °C | 128 °C | 203-206 °C (decomposes)[13] |

| Molar Equivalence | 1 mole | 2 moles of phosgene | 3 moles of phosgene[12] |

| Handling Safety | Extreme inhalation hazard; requires specialized gas handling equipment and monitoring.[16] | Highly toxic liquid; lower vapor pressure than phosgene but still a significant inhalation risk.[12] | Solid form simplifies transport, storage, and weighing; however, it decomposes to phosgene and must be handled with identical precautions.[2][12] |

| Reactivity | Highly reactive, often allowing for reactions at lower temperatures.[15] | Behaves like phosgene in most reactions.[15] | Generally requires slightly higher temperatures or catalytic activation to initiate decomposition into phosgene.[10] |

| Workup | Excess reagent is easily removed by evaporation or inert gas stripping.[15] | Non-volatile; excess reagent must be removed by quenching and purification. | Non-volatile; requires quenching and purification, similar to diphosgene. |

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a classic nucleophilic acyl substitution pathway. The nitrogen atom of 2-imidazolidinone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene.

Mechanism using Triphosgene:

-

Generation of Phosgene: In the reaction vessel, triphosgene is catalytically decomposed by a nucleophile (like the starting material or a base) to release the active electrophile, phosgene. This in situ generation is the key safety advantage.

-

Nucleophilic Attack: The N-1 nitrogen of 2-imidazolidinone attacks the carbonyl carbon of a phosgene molecule. This forms a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻).

-

Deprotonation: A base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final product, this compound, and a salt byproduct (e.g., triethylammonium chloride).

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Triphosgene Method)

This protocol is adapted from established procedures for the chloroformylation of similar nitrogen heterocycles using triphosgene.[10][14]

Materials:

-

2-Imidazolidinone (1.0 eq)

-

Triphosgene (BTC) (0.35-0.40 eq, providing 1.05-1.20 eq of phosgene)

-

Triethylamine (Et₃N) (1.1-1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet connected to a bubbler and a caustic scrub system (to neutralize any evolved HCl or phosgene).

-

Charging the Reactor: Charge the flask with 2-imidazolidinone and anhydrous solvent under a positive pressure of inert gas. Cool the resulting solution/slurry to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine to the cooled mixture and stir for 10-15 minutes.

-

Triphosgene Addition: Dissolve the triphosgene in a minimal amount of anhydrous solvent in the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent a rapid, uncontrolled release of phosgene gas.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup:

-

Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride salt precipitate.

-

Wash the salt cake with a small amount of fresh anhydrous solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/pentane) or by slurry washing with a non-polar solvent to remove soluble impurities.

Critical Safety & Handling Protocols

Branding triphosgene as a "safe" reagent is misleading and dangerous.[3] It is a convenient, transportable precursor to phosgene, but its toxicity is equivalent, as it readily decomposes to phosgene upon heating or contact with nucleophiles like water.[12]

-

Engineering Controls: All manipulations involving triphosgene must be performed inside a certified chemical fume hood with robust airflow.[16][17] The work area should be clearly designated with warning signs.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A full-face shield is recommended.[16]

-

Hand Protection: Use thick, impermeable gloves. Viton or heavy-duty nitrile gloves are recommended.[16] Check for perforations before each use.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[17]

-

Respiratory Protection: While a fume hood is the primary control, a properly fitted respirator with an appropriate cartridge for acid gases/organic vapors should be available for emergency situations. For any non-routine operations or potential exposures, a self-contained breathing apparatus (SCBA) is recommended.[3]

-

-

Monitoring: Phosgene detection badges should be worn by personnel working in the area to provide immediate visual indication of an exposure.[3][9]

-

Spill & Decontamination:

-

Spills: For small solid spills within a fume hood, cover with an absorbent material and decontaminate with an aqueous solution of sodium bicarbonate or ammonia.[9]

-

Waste: All solid waste contaminated with triphosgene and all reaction solutions must be quenched carefully (e.g., with a basic solution) before being disposed of as hazardous waste. Never mix triphosgene waste directly with other waste streams.

-

Emergency: In case of a significant spill or gas release, evacuate the area immediately and activate emergency protocols.[17]

-

Conclusion

The synthesis of this compound is a vital process for the pharmaceutical industry. While historically reliant on hazardous phosgene gas, modern synthetic chemistry has embraced the use of solid triphosgene as a more practical and controllable alternative. This guide underscores that the key to its successful and safe synthesis lies not in treating triphosgene as a benign chemical, but in understanding its nature as a phosgene precursor. By combining a robust mechanistic understanding with meticulous experimental technique and an unwavering commitment to safety, researchers can effectively harness the power of this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C4H5ClN2O2 | CID 83241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. prepchem.com [prepchem.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triphosgene - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. ehs.ucsb.edu [ehs.ucsb.edu]

An In-Depth Technical Guide to 2-Oxoimidazolidine-1-carbonyl chloride: Properties, Synthesis, and Applications

Abstract

2-Oxoimidazolidine-1-carbonyl chloride, also known as 1-Chlorocarbonyl-2-imidazolidinone, is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique bifunctional nature, combining a stable cyclic urea core with a highly reactive carbonyl chloride group, makes it an invaluable reagent for introducing the 2-oxoimidazolidine moiety into a wide range of molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, standard synthetic protocols, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Introduction

This compound (CAS No. 13214-73-4) is a derivative of 2-imidazolidinone, the simplest cyclic urea.[2][3] The parent imidazolidinone ring is a structural motif found in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals like the third-generation penicillins, mezlocillin and azlocillin.[1][4] The addition of the carbonyl chloride functional group to this scaffold transforms it into a potent electrophilic reagent, enabling facile reactions with a broad spectrum of nucleophiles to form stable urea and carbamate linkages.[1]

This document serves as a technical resource, consolidating critical data and methodologies to empower scientists in leveraging this reagent's full potential. We will explore the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and process development.

Physical Properties

This compound is typically supplied as a white to off-white crystalline solid.[1] Key physical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 13214-53-4 | [1],[2],[5] |

| Molecular Formula | C₄H₅ClN₂O₂ | [1],[2] |

| Molecular Weight | 148.55 g/mol | [1],[2],[6] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 147-151 °C (lit.) | [2],[7] |

| Purity | ≥96-97% | [1],[2] |

| Storage Conditions | Store at ≤ -4 °C under inert gas | [1],[8] |

Rationale for Storage: The specified storage conditions—refrigeration under an inert atmosphere—are critical. The carbonyl chloride group is highly susceptible to hydrolysis by atmospheric moisture, which would degrade the reagent to the corresponding carboxylic acid and ultimately to 2-imidazolidinone, rendering it inactive for its intended purpose.[8]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the reagent before use. While a comprehensive set of spectra should be acquired on-site, the following represents typical characterization data.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the two methylene (-CH₂-) groups of the imidazolidine ring. |

| ¹³C NMR | Resonances for the two methylene carbons, the urea carbonyl, and the highly deshielded carbonyl chloride carbon. |

| IR (Infrared) | Strong characteristic absorptions for the C=O stretch of the urea (~1700-1750 cm⁻¹) and the highly electrophilic C=O stretch of the carbonyl chloride (~1780-1815 cm⁻¹). N-H stretching may also be observed. |

| Mass Spec (MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Chemical Profile and Core Reactivity

The synthetic utility of this compound stems directly from the high electrophilicity of the carbon atom in the carbonyl chloride group.[1] This makes it an excellent acylating agent, particularly for nucleophiles such as amines and alcohols.

The general reaction mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a chloride ion, a very good leaving group. This process is highly efficient and often proceeds smoothly under mild conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atamankimya.com [atamankimya.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 2-氧-1-咪唑烷碳酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]

- 8. peptide.com [peptide.com]

2-Oxoimidazolidine-1-carbonyl chloride CAS number 13214-53-4

An In-depth Technical Guide to 2-Oxoimidazolidine-1-carbonyl chloride (CAS 13214-53-4)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its reactivity, application, and handling.

Core Identity and Significance

This compound, registered under CAS number 13214-53-4, is a heterocyclic compound featuring a reactive acyl chloride functional group appended to an imidazolidinone core.[1] This unique structural combination renders it a highly valuable and versatile intermediate for creating complex molecular architectures.[2] Its primary role is that of an acylating agent, enabling the introduction of the 2-oxoimidazolidine-1-carbonyl moiety onto various nucleophiles. This functionality is particularly sought after in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[2]

Synonyms:

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 13214-53-4 | [1][2][3] |

| Molecular Formula | C₄H₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 148.55 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2][3][4] |

| Melting Point | 147-151 °C or 157 °C | [2][3] |

| Purity | Typically ≥96% or >97.0% | [1][2][3] |

| InChI Key | NXJZQSRAFBHNLI-UHFFFAOYSA-N | [1] |

| SMILES | C(Cl)(=O)N1C(=O)NCC1 | [1] |

Stability, Storage, and Handling

Causality of Storage Choices: The presence of a highly electrophilic acyl chloride group makes the compound exceptionally sensitive to moisture.[1][3] Atmospheric water can readily hydrolyze the acyl chloride to the corresponding carboxylic acid, rendering the reagent inactive for its intended purpose. Therefore, stringent anhydrous conditions are mandatory.

-

Storage Protocol: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] Commercial sources recommend varied storage temperatures, from room temperature to ≤ -4 °C; for long-term stability and to minimize degradation, refrigerated storage is advisable.[2][3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and water/moisture.[3][6]

Self-Validating Safety System: A robust safety protocol is self-validating. If the material is handled correctly, risks are minimized, and the reagent's integrity is preserved.

-

Hazard Profile: Causes skin irritation (H315) and serious eye irritation (H319).[3][6] May also cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] When handling the powder, use a dust mask (e.g., N95) or work in a fume hood with local exhaust ventilation to prevent inhalation.[6]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[3] If irritation persists in either case, seek medical attention.[3][6]

Synthesis and Purification

While multiple pathways to substituted imidazolidinones exist, the most direct and industrially relevant synthesis of this compound involves the reaction of 2-imidazolidone (also known as ethyleneurea) with a phosgenating agent.

Conceptual Synthesis Pathway

The synthesis hinges on the nucleophilic character of the nitrogen atom in 2-imidazolidone attacking the electrophilic carbonyl carbon of phosgene (or a phosgene equivalent like triphosgene or diphosgene), followed by the elimination of HCl.

Caption: Synthesis of the target compound via phosgenation.

Experimental Protocol (Representative)

This protocol is a generalized representation adapted from related syntheses, such as the phosgenation of N-substituted imidazolidinones.[7] It should be performed by trained personnel in a well-ventilated fume hood due to the extreme toxicity of phosgene.

Objective: To synthesize this compound from 2-imidazolidone.

Materials:

-

2-Imidazolidone

-

Phosgene (as a solution in a solvent like toluene, or generated in situ from triphosgene)

-

Anhydrous, non-protic solvent (e.g., toluene, benzene, or ethyl acetate)

-

Tertiary amine base (e.g., triethylamine) (Optional, as an HCl scavenger)

Procedure:

-

Reactor Setup: Charge a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution to neutralize excess phosgene and HCl) with 2-imidazolidone and the anhydrous solvent.

-

Inert Atmosphere: Purge the system with nitrogen or argon.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. The low temperature helps control the exothermicity of the reaction.

-

Phosgene Addition: Slowly add the phosgene solution dropwise to the cooled suspension over 1-2 hours. Maintaining a slow addition rate is critical to prevent a dangerous buildup of pressure and to ensure efficient reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 12-18 hours) to ensure the reaction goes to completion.[8]

-

Work-up: Once the reaction is complete (monitored by TLC or other appropriate methods), remove the excess phosgene and solvent under reduced pressure. The crude product is obtained as a solid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an acetone/pentane mixture, to yield the final product as a white crystalline solid.[8]

Chemical Reactivity and Mechanistic Principles

The utility of this compound stems directly from the high reactivity of its acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom.

This compound undergoes nucleophilic acyl substitution reactions. The generally accepted mechanism is a two-step addition-elimination process.[9]

-

Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This step is typically the rate-determining step.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

Caption: Nucleophilic addition-elimination reaction workflow.

This predictable reactivity allows for the precise and efficient formation of amides, esters, and other carbonyl derivatives, making it a cornerstone reagent for building more complex molecules.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated chemical building block.[2]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] The imidazolidinone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This reagent provides a direct route to introduce this valuable core structure. For instance, related carbonyl derivatives of 2-iminoimidazolidine have been used to synthesize novel compounds with significant analgesic and serotonergic activities, highlighting the therapeutic potential of this chemical class.[10]

-

Peptide Chemistry: The reagent is employed in peptide coupling reactions, facilitating the formation of amide bonds which are the fundamental linkages in peptides and proteins.[2] This application is critical in the development of peptide-based therapeutics.

-

Specialty Chemicals and Polymers: Beyond drug discovery, it is used to produce specialty polymers, where it can be used to modify polymer backbones to enhance properties like thermal stability and mechanical strength.[2]

-

Organic Synthesis: It is a documented reactant for specialized reactions, such as those promoted by ytterbium metal and for the synthesis of selenoesters via reductive cleavage of Se-Se bonds.[5]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose reactivity is centered on its electrophilic acyl chloride group. Its ability to efficiently introduce the medicinally relevant imidazolidinone scaffold makes it an indispensable tool for researchers in drug discovery and development. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, enables chemists to fully leverage its synthetic potential in the creation of novel and complex molecules.

References

- 1. CAS 13214-53-4: 2-Oxo-1-imidazolidinecarbonyl chloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Oxo-1-imidazolidinecarbonyl chloride - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 5. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. scispace.com [scispace.com]

- 8. prepchem.com [prepchem.com]

- 9. le.ac.uk [le.ac.uk]

- 10. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC nomenclature for 2-Oxoimidazolidine-1-carbonyl chloride derivatives

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Oxoimidazolidine-1-carbonyl Chloride Derivatives

Introduction: The Chemical Grammar of a Privileged Scaffold

In the landscape of modern drug discovery and development, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures." The 2-oxoimidazolidine core is one such scaffold, serving as a cornerstone in a multitude of bioactive molecules, from pharmaceuticals to agrochemicals.[1][2] Its derivatives are instrumental in the synthesis of anti-inflammatory agents, peptide-based drugs, and specialty polymers.[1] The reactivity of the this compound moiety, in particular, makes it a versatile and powerful intermediate for synthetic chemists.[1][3]

However, the power of this scaffold can only be fully harnessed when we, as researchers and scientists, speak a common and unambiguous language. This is the role of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is not merely a set of arbitrary rules but a system of logic designed to translate a complex three-dimensional chemical structure into a universally understood linear string of text.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of rules. It delves into the causality behind the nomenclature of this compound and its derivatives, providing field-proven insights into why the system is structured as it is. We will deconstruct the name piece by piece, build it back up with substituents, and contextualize its importance with practical applications and protocols.

Part 1: Deconstructing the Core - The Logic of the Parent Name

To name complex derivatives, we must first master the parent structure. The name "this compound" is a composite that precisely describes the molecule's architecture. Let's break it down.

The Heterocyclic Foundation: Imidazolidine

The foundation of our molecule is a five-membered heterocyclic ring containing two nitrogen atoms. According to the Hantzsch-Widman system of nomenclature, which governs such structures, the name is derived as follows:[4][5]

-

Heteroatoms: The presence of nitrogen is indicated by the prefix "aza".[6] Since there are two nitrogen atoms, we use "diaza".

-

Ring Size: A five-membered ring is denoted by the stem "-ol".

-

Saturation: A fully saturated ring is indicated by the suffix "-idine".[7]

Combining these elements would suggest a name like "diazolidine." However, for many common heterocycles, IUPAC retains trivial names that are simpler and historically entrenched. "Imidazolidine" is the accepted trivial name for this saturated ring, derived from its unsaturated counterpart, imidazole.[8][9]

The numbering of the ring is critical and follows a strict order of priority. Numbering begins at one of the heteroatoms and proceeds around the ring in a way that gives the other heteroatoms the lowest possible locants (numbers).[5] Therefore, the nitrogen atoms are assigned positions 1 and 3.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Synthesis of 2-Oxo-3-Phenylimidazolidine-1-Carbonyl [research.amanote.com]

- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Imidazolidine - Wikipedia [en.wikipedia.org]

- 9. Imidazolidine | C3H8N2 | CID 449488 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity profile of the carbonyl chloride group in imidazolidinones

An In-Depth Technical Guide to the Reactivity Profile of the Carbonyl Chloride Group in Imidazolidinones

Abstract

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a carbonyl chloride group at the 1-position, creating 2-oxo-1-imidazolidinecarbonyl chloride, transforms this stable heterocycle into a highly versatile and reactive intermediate for chemical synthesis.[4] This guide provides a comprehensive analysis of the reactivity profile of this functional group. We will explore its inherent electronic properties, detail its reactions with a range of nucleophiles through the lens of mechanistic principles, and present its practical applications in the synthesis of complex molecules. This document is intended to serve as a technical resource, blending theoretical understanding with actionable experimental protocols to empower researchers in leveraging this powerful synthetic tool.

The Imidazolidinone Carbonyl Chloride: An Electrophilic Hub

The synthetic utility of 2-oxo-1-imidazolidinecarbonyl chloride stems from the pronounced electrophilicity of the carbonyl carbon. This reactivity is a confluence of several electronic factors inherent to its structure.

-

Inductive Effects: The primary driver of reactivity is the strong electron-withdrawing inductive effect (-I) of the chlorine atom. This polarizes the C-Cl bond, but more importantly, it withdraws electron density from the adjacent carbonyl carbon.

-

Resonance and Ring Effects: The carbonyl group is part of an amide-like system within the imidazolidinone ring. The lone pair on the adjacent nitrogen atom (N3) participates in resonance, which slightly tempers the electrophilicity. However, the second nitrogen atom (N1), to which the carbonyl chloride is attached, also delocalizes its lone pair into the ring's carbonyl group, further influencing the electronic environment. The net effect, dominated by chlorine's inductive withdrawal, is a carbonyl carbon that is highly susceptible to nucleophilic attack.[5][6][7]

This high reactivity makes it an excellent acylating agent, often serving as a safer and more manageable alternative to highly toxic reagents like phosgene for introducing a carbonyl bridge.

Caption: Electronic factors governing the reactivity of the carbonyl chloride.

Core Reactivity: Nucleophilic Acyl Substitution

The predominant reaction pathway for the imidazolidinone carbonyl chloride is nucleophilic acyl substitution. This mechanism proceeds via a two-step addition-elimination sequence, which is fundamental to understanding its synthetic transformations.[8]

-

Nucleophilic Addition: An electron-rich nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, unstable tetrahedral intermediate.[9]

-

Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the most stable leaving group—in this case, the chloride ion (Cl⁻)—is expelled.

The high stability of the chloride anion as a leaving group makes this second step highly favorable, driving the reaction to completion.

Caption: The general mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles: Formation of Ureas

The reaction with primary and secondary amines is one of the most robust and widely used applications. This reaction provides a straightforward and high-yielding route to N,N'-disubstituted ureas, which are common motifs in pharmaceuticals.

-

Mechanism: The amine nitrogen acts as the nucleophile, attacking the carbonyl chloride to form the urea linkage. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct generated during the reaction.

-

Causality: The choice of a non-nucleophilic base is critical to prevent it from competing with the amine substrate. The reaction is often run at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize side reactions.

Reactions with O-Nucleophiles: Formation of Carbamates

Alcohols and phenols react readily with 2-oxo-1-imidazolidinecarbonyl chloride to yield carbamate products. This transformation is essential for creating prodrugs or linking molecular fragments.

-

Mechanism: The oxygen of the hydroxyl group attacks the carbonyl carbon. Similar to the reaction with amines, a base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the resulting HCl.

-

Causality: The reactivity of the alcohol plays a significant role. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Tertiary alcohols react very slowly, if at all. For less reactive alcohols, a stronger base like sodium hydride (NaH) may be employed to generate the more potent alkoxide nucleophile in situ.

Reactions with S-Nucleophiles: Formation of Thiocarbamates

Thiols react in a manner analogous to alcohols to produce thiocarbamates. These functional groups are also of interest in medicinal chemistry and materials science.

-

Mechanism: The sulfur atom of the thiol is a soft and highly effective nucleophile. The reaction proceeds smoothly, often under similar conditions to carbamate formation (base, aprotic solvent).

Synthetic Applications & Strategic Value

The imidazolidinone carbonyl chloride is not merely a reagent but a strategic building block for introducing molecular diversity, particularly in drug discovery pipelines.[4][10] Its utility is highlighted in several areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate for building complex molecules with anti-inflammatory, analgesic, and antiviral properties.[4][10]

-

Peptide Chemistry: It can be employed in peptide coupling reactions to form peptide bonds or to cap the N-terminus of a peptide chain.[4]

-

Polymer Science: The bifunctional nature of the resulting products (e.g., ureas with other reactive groups) allows for their use as monomers in the synthesis of specialty polymers.[4]

Caption: Use as a scaffold for generating molecular diversity.

Experimental Protocols and Data

The protocols described below are self-validating; successful product formation is confirmed by standard analytical techniques (NMR, LC-MS, IR), and the high yields typically achieved underscore the efficiency of the described transformations.

Protocol 1: General Procedure for the Synthesis of a Urea Derivative

Objective: To synthesize a 1-(substituted-aminocarbonyl)-2-imidazolidinone.

Materials:

-

2-Oxo-1-imidazolidinecarbonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Methodology:

-

Setup: A flame-dried round-bottom flask is charged with the amine and anhydrous DCM under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine is added to the stirred solution.

-

Reagent Addition: A solution of 2-oxo-1-imidazolidinecarbonyl chloride in anhydrous DCM is added dropwise via a dropping funnel over 15-20 minutes. The internal temperature is maintained below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pure urea derivative.

Protocol 2: General Procedure for the Synthesis of a Carbamate Derivative

Objective: To synthesize a 1-(substituted-oxycarbonyl)-2-imidazolidinone.

Materials:

-

2-Oxo-1-imidazolidinecarbonyl chloride (1.0 eq)

-

Alcohol (1.1 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Methodology:

-

Setup: A flame-dried round-bottom flask is charged with the alcohol and anhydrous THF under a nitrogen atmosphere. The solution is stirred until the alcohol is fully dissolved.

-

Base Addition: Pyridine is added to the solution at room temperature.

-

Reagent Addition: A solution of 2-oxo-1-imidazolidinecarbonyl chloride in anhydrous THF is added dropwise at room temperature.

-

Reaction: The mixture is stirred at room temperature for 4-8 hours, or gently heated (40-50 °C) if the alcohol is sterically hindered. Progress is monitored by TLC.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M copper sulfate (aq) (to remove pyridine), water, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the pure carbamate derivative.

Data Summary: Representative Reactivity

| Nucleophile Class | Product Type | Typical Yield (%) | Key Reaction Conditions |

| Primary Aliphatic Amine | Urea | >90% | Aprotic solvent (DCM), 0 °C to RT, TEA |

| Aniline (Aromatic Amine) | Urea | 80-95% | Aprotic solvent (THF/DCM), RT, TEA/Pyridine |

| Primary Alcohol | Carbamate | 85-95% | Aprotic solvent (THF), RT, Pyridine |

| Secondary Alcohol | Carbamate | 60-85% | Elevated temperature (40-50 °C), stronger base |

| Thiol | Thiocarbamate | >90% | Aprotic solvent (DCM), RT, TEA |

Note: Yields are illustrative and depend on the specific substrate.

Stability, Handling, and Storage

As an activated acyl chloride, 2-oxo-1-imidazolidinecarbonyl chloride exhibits characteristic stability limitations.

-

Moisture Sensitivity: The compound will readily hydrolyze upon contact with water or atmospheric moisture to form the corresponding carboxylic acid (which is unstable and decarboxylates) and HCl. This underscores the necessity of using anhydrous solvents and inert atmosphere (N₂ or Ar) conditions during reactions.

-

Storage: For long-term viability, the compound should be stored at low temperatures (≤ -4 °C) in a tightly sealed container under an inert atmosphere.[4] Proper handling in a fume hood with personal protective equipment is mandatory due to its reactivity and the potential to release HCl.

Conclusion

The carbonyl chloride group transforms the otherwise stable imidazolidinone ring into a powerful and precise tool for acylation. Its reactivity is dominated by a highly electrophilic carbonyl carbon, leading to efficient nucleophilic acyl substitution reactions with a broad range of nitrogen, oxygen, and sulfur nucleophiles. By understanding the mechanistic underpinnings and adhering to rigorous experimental protocols, researchers can effectively harness this reagent to construct complex urea, carbamate, and thiocarbamate linkages, accelerating the discovery and development of novel chemical entities.

References

- 1. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. youtube.com [youtube.com]

- 6. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Key synonyms: 1-Chlorocarbonyl-2-imidazolidinone and Ethyleneallophanoyl chloride

An In-depth Technical Guide to 1-Chlorocarbonyl-2-imidazolidinone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

1-Chlorocarbonyl-2-imidazolidinone, also known by its synonym Ethyleneallophanoyl chloride, is a highly valuable and reactive chemical intermediate. Its unique structure, combining a cyclic urea moiety with an acyl chloride functional group, positions it as a critical building block in synthetic organic chemistry. This guide provides an in-depth exploration of its synthesis, core reactivity principles, and significant applications, with a particular focus on its role in the development of pharmaceutical agents. We will delve into field-proven synthetic protocols, explain the causality behind experimental choices, and present detailed safety and handling procedures essential for laboratory practice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction and Strategic Importance

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and to serve as a rigid core for orienting pharmacophoric elements. 1-Chlorocarbonyl-2-imidazolidinone emerges as a key reagent for introducing this valuable moiety into target molecules.

As an acyl chloride, it provides a highly efficient electrophilic handle for coupling with a vast range of nucleophiles. This reactivity is central to its primary application: the synthesis of complex urea derivatives, which are themselves a cornerstone of modern pharmaceuticals. This guide will illuminate the path from its synthesis to its strategic deployment in complex molecule construction.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

Core Properties

The key physicochemical data for 1-Chlorocarbonyl-2-imidazolidinone and its related parent structure are summarized below. It is important to distinguish between the activated acyl chloride and the parent imidazolidinone ring.

| Property | 1-Chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone* | 2-Imidazolidinone (Parent Compound) |

| Synonym | 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride | Ethylene urea |

| CAS Number | 41762-76-9 | 120-93-4[3] |

| Molecular Formula | C₅H₇ClN₂O₄S[4] | C₃H₆N₂O[3] |

| Molecular Weight | 226.64 g/mol | 86.09 g/mol [3] |

| Appearance | Solid | Solid |

| Melting Point | 168-173 °C | - |

| Solubility | Reacts with water | Soluble in water[5] |

Note: Data for the unsubstituted 1-Chlorocarbonyl-2-imidazolidinone is sparse; a common, stable derivative is presented for reference. The reactivity principles remain identical.

Hazard Analysis and Safe Handling

As a reactive acyl chloride, this compound demands careful handling. The primary hazards are associated with its corrosivity and reaction with moisture.

| Hazard Category | Description & Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage (H314). PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. |

| Reactivity | Reacts violently with water and other nucleophiles, releasing corrosive hydrogen chloride (HCl) gas. Handling: Always handle in a well-ventilated fume hood. Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) techniques. |

| Inhalation | May cause respiratory irritation.[6] Control: Avoid breathing dust or vapors. Ensure engineering controls like fume hoods are operational.[6] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and amines.[5] Keep the container tightly sealed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not empty into drains.[5] |

Synthesis: From Hazardous Precursors to Modern Solutions

The synthesis of 1-Chlorocarbonyl-2-imidazolidinone is a classic example of process chemistry evolution, moving from highly hazardous reagents to safer, more manageable alternatives.

The Traditional Phosgene Approach

Historically, the synthesis involved the direct reaction of 2-imidazolidinone with phosgene (COCl₂), a highly toxic and gaseous reagent.[7] While effective, the extreme hazards associated with transporting and handling phosgene gas make this method undesirable in a modern laboratory setting.

Field-Proven Protocol: In Situ Phosgene Generation

A significant advancement in both safety and practicality is the use of bis(trichloromethyl) carbonate, commonly known as triphosgene , as a solid, stable phosgene equivalent.[7] This crystalline solid is far easier and safer to handle and store than gaseous phosgene. In the presence of a tertiary amine catalyst, it decomposes in situ to generate the required phosgene in stoichiometric amounts, minimizing exposure risk.[7]

The causality behind this choice is rooted in risk mitigation. By generating the hazardous reagent only as needed within the reaction vessel, we eliminate the dangers of storage and transfer.

Detailed Experimental Protocol: Synthesis via Triphosgene

This protocol is a self-validating system designed for research-scale synthesis.

-

Vessel Preparation: Under an inert atmosphere of dry nitrogen, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

-

Reagent Charging: Charge the flask with 2-imidazolidinone (1.0 eq) and anhydrous dioxane or tetrahydrofuran (THF). Begin stirring to create a suspension.

-

Base Addition: Add triethylamine (1.1 eq) to the suspension.

-

Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 eq, as 1 mole of triphosgene yields 3 moles of phosgene) in the same anhydrous solvent.

-

Controlled Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirring imidazolidinone suspension over 30-60 minutes. Maintain the temperature at 0-5 °C using an ice bath. Causality: Slow addition is critical to control the exothermic reaction and the rate of phosgene generation.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture under inert atmosphere to remove the salt.

-

Isolation: Carefully concentrate the filtrate in vacuo. The resulting residue is the crude product, which can be purified by recrystallization from a suitable solvent like acetone.[4]

Core Reactivity and Strategic Application in Drug Synthesis

The synthetic utility of 1-Chlorocarbonyl-2-imidazolidinone is anchored in the high electrophilicity of its acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, most notably primary and secondary amines, to form stable urea linkages.

Application in the Synthesis of β-Lactam Antibiotics

This reagent and its derivatives are particularly important intermediates for the semi-synthesis of advanced β-lactam antibiotics.[7] In this context, it is used to append complex side chains to the core antibiotic scaffold (e.g., the 6-aminopenicillanic acid or 7-aminocephalosporanic acid nucleus). The urea linkage formed is often critical for modulating the drug's antibacterial spectrum, pharmacokinetic properties, and resistance to bacterial β-lactamase enzymes.

General Protocol: Amine Acylation to Form a Urea

This workflow demonstrates the compound's core function.

-

Setup: In a dry, nitrogen-flushed flask, dissolve the primary or secondary amine substrate (1.0 eq) and a non-nucleophilic base like pyridine or diisopropylethylamine (DIEA) (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0 °C in an ice bath. Causality: This cooling step helps to manage the exothermicity of the acylation and prevent side reactions.

-

Reagent Addition: Dissolve 1-Chlorocarbonyl-2-imidazolidinone (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Quenching & Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess reagent and HCl byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified using column chromatography on silica gel.

Conclusion

1-Chlorocarbonyl-2-imidazolidinone is more than a mere chemical; it is a strategic tool for molecular construction. Its value lies in its predictable and high-yielding reactivity, enabling the reliable formation of urea linkages—a critical functional group in a multitude of therapeutic agents. The evolution of its synthesis from hazardous phosgene to safer, solid equivalents like triphosgene underscores the chemical industry's commitment to Green Chemistry principles without sacrificing utility. For the medicinal chemist and drug development professional, mastering the use of this reagent opens a direct and efficient pathway to complex molecular targets, accelerating the discovery of new medicines.

References

A Technical Guide to the Stability and Storage of 2-Oxoimidazolidine-1-carbonyl Chloride for Research and Pharmaceutical Applications

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for 2-Oxoimidazolidine-1-carbonyl chloride (CAS: 13214-53-4). As a versatile and highly reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers, maintaining its chemical integrity is paramount for reproducible and successful outcomes.[1] This document is intended for researchers, chemists, and drug development professionals who utilize this reagent.

Physicochemical Profile

A foundational understanding of this compound's properties is essential for appreciating its handling requirements. The compound is a white to off-white crystalline solid and serves as a key building block in various chemical transformations.[1]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 1-Chlorocarbonyl-2-imidazolidinone, Ethyleneallophanoyl chloride | [1][3] |

| CAS Number | 13214-53-4 | [1][2][4] |

| Molecular Formula | C₄H₅ClN₂O₂ | [1][4] |

| Molecular Weight | 148.55 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 147-151 °C (lit.) | [2] |

Chemical Stability and Reactivity

The utility of this compound is derived from its reactivity, which is also the source of its stability challenges. The molecule's functionality is dominated by the highly electrophilic acyl chloride group.

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation is hydrolysis. The acyl chloride moiety is extremely susceptible to nucleophilic attack by water. Exposure to atmospheric moisture or protic solvents will lead to a rapid and irreversible reaction, yielding the unstable 2-oxoimidazolidine-1-carboxylic acid and hydrogen chloride (HCl). This degradation compromises the reagent's purity and efficacy in subsequent reactions. Safety data sheets explicitly warn that the compound may decompose on exposure to moist air or water and hydrolyzes readily.[5]

The presence of HCl as a byproduct can further catalyze decomposition or cause undesirable side reactions in a synthetic pathway, making the strict exclusion of water a critical, non-negotiable requirement.

Incompatible Materials and Conditions

To ensure stability, the compound must be isolated from a range of substances. The high electrophilicity of the carbonyl carbon makes it reactive toward various nucleophiles.

-

Water/Moisture: As detailed above, this is the primary incompatibility.[5][6][7]

-

Strong Bases & Amines: These will readily attack the acyl chloride to form salts or amides, respectively, consuming the reagent.[5][6][7]

-

Alcohols: Will react to form corresponding esters.

-

Strong Acids and Oxidizing Agents: Contact should be avoided as it can lead to vigorous, uncontrolled reactions.[5][6]

Thermal and Photochemical Stability

When stored under the recommended conditions (cold and dry), this compound is thermally stable. However, upon decomposition (e.g., in a fire), hazardous byproducts such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride can be released.[5][6] While specific data on photostability is not widely published, it is standard best practice for reactive chemical intermediates to be stored protected from light to prevent potential photochemical degradation.

Recommended Storage and Handling Protocols

The following protocols are designed to preserve the chemical integrity of this compound from receipt to use.

Optimal Storage Conditions

The core principle of storage is the absolute exclusion of atmospheric moisture. The consensus from supplier data points to a multi-faceted approach for long-term stability.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | ≤ -4 °C (Refrigerated or Frozen) | Reduces the rate of any potential degradation reactions. | [1] |

| Atmosphere | Under a dry, inert gas (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture and oxygen. | [5][7] |

| Container | Tightly sealed, preferably with a PTFE-lined cap | Creates a physical barrier against moisture ingress. | [5][6][7] |

| Environment | Store in a dry, well-ventilated area away from incompatibles | Prevents accidental contact with reactive substances. | [6][7] |

Protocol for Long-Term Storage

-

Upon Receipt: Inspect the container seal for integrity. Do not open the primary container outside of a controlled, dry atmosphere.

-

Aliquotting (Recommended): If the entire quantity will not be used in a single experiment, it is highly advisable to aliquot the material inside a glovebox or glovebag with a dry nitrogen or argon atmosphere. This prevents repeated exposure of the bulk material to potential contaminants.

-

Packaging for Storage: Place aliquots in small, appropriate vials with tightly-sealing, chemically inert caps. For an additional layer of protection, these vials can be placed inside a larger, sealed container with a desiccant.

-

Labeling: Clearly label all containers with the chemical name, date of aliquoting, and any relevant safety information.

-

Storage: Place the sealed containers in a freezer or refrigerator designated for chemical storage at ≤ -4 °C.[1]

Protocol for Dispensing and Use

Maintaining the compound's integrity during handling is as crucial as long-term storage. The following workflow minimizes the risk of degradation.

Caption: A validated workflow for handling this compound.

Causality Behind Key Steps:

-

Step 2 & 3 (Equilibration): Allowing the sealed container to warm to room temperature inside a desiccator is the most critical step to prevent degradation during weighing. Opening a cold container in ambient air will cause atmospheric moisture to immediately condense on the cold powder, initiating hydrolysis.

-

Step 4 (Inert Atmosphere): Performing all manipulations under a dry, inert gas is the gold standard. This provides the highest level of protection by physically displacing moisture- and oxygen-laden air. A fume hood with a positive flow of nitrogen can be a viable alternative if a glovebox is unavailable.[5][7]

Verifying Compound Integrity

If there is any doubt about the stability of a stored batch, consider the following verification methods:

-

Visual Inspection: The first sign of degradation is often a change in the physical appearance of the powder. Clumping, stickiness, or a change from a free-flowing powder to a solid mass indicates significant moisture absorption.

-

Titration: As purity is often assayed by titration, this method can be used to quantify the amount of active acyl chloride remaining in a sample.[1]

-

Spectroscopic Analysis: Techniques such as ¹H NMR or FTIR can be used to check for the appearance of hydrolysis byproducts or the disappearance of the characteristic acyl chloride signals.

Conclusion

This compound is a powerful synthetic intermediate whose effectiveness is intrinsically linked to its purity. Its high reactivity, particularly its sensitivity to moisture, necessitates a rigorous and disciplined approach to storage and handling. By adhering to the principles of cold, dry, and inert conditions, researchers can ensure the long-term stability of this reagent, leading to more reliable and reproducible results in drug discovery and materials science applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Oxo-1-imidazolidinecarbonyl chloride | 13214-53-4 [m.chemicalbook.com]

- 3. 2-Oxo-1-imidazolidinecarbonyl Chloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. peptide.com [peptide.com]

- 6. foodb.ca [foodb.ca]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The Use of 2-Oxoimidazolidine-1-carbonyl chloride in Peptide Coupling Reactions

A Note to the Researcher:

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, published data regarding the use of 2-Oxoimidazolidine-1-carbonyl chloride as a primary coupling reagent in peptide synthesis. While this compound is commercially available and structurally related to classes of chemicals used in organic synthesis, its detailed application, mechanistic pathways, and efficacy in peptide coupling are not well-documented in peer-reviewed journals or established protocols.

Therefore, this document will serve as a broader guide to the principles of peptide coupling, situating the potential role of a reagent like this compound within the established chemical frameworks. We will explore the fundamental challenges of peptide synthesis, the mechanisms of common coupling reagents, and provide a generalized protocol that can be adapted for the evaluation of new, uncharacterized coupling agents. This approach is designed to provide the researcher with the foundational knowledge required to investigate the potential of this specific reagent.

Part 1: The Landscape of Peptide Coupling

The formation of a peptide bond between two amino acids is a condensation reaction that, while seemingly straightforward, is complicated by several factors in a laboratory setting.[1][2] The carboxylic acid is not sufficiently reactive to be attacked by the amino group of the incoming amino acid. Direct heating to force the reaction is not viable as it would degrade the sensitive amino acid structures and lead to significant racemization.[3][4]

To overcome this, the carboxyl group must be "activated". This is the primary role of a coupling reagent.[5][6] The ideal coupling reagent facilitates a rapid and efficient reaction under mild conditions, and most importantly, minimizes the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.[3][4][7]

The Problem of Racemization

Racemization is a critical side reaction in peptide synthesis, where the chiral L-amino acid is converted into a mixture of L- and D-isomers.[3][4] This loss of chiral purity can have profound effects on the final peptide's structure and biological activity. The most common mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate.[3] This intermediate can easily tautomerize, leading to a loss of the original stereochemistry. The choice of coupling reagent, solvent, and base can significantly influence the rate of oxazolone formation and subsequent racemization.[3][5]

Part 2: A Proposed Mechanism for this compound

While specific data is lacking, we can propose a plausible mechanism for how this compound might function as a coupling reagent based on its chemical structure as an acyl chloride. Acyl chlorides are known activating groups in organic synthesis.[8]

The proposed activation would likely proceed as follows:

-

Activation of the Carboxyl Group: The N-protected amino acid reacts with this compound. The carbonyl chloride is highly electrophilic, and in the presence of a non-nucleophilic base (to neutralize the HCl byproduct), it would react with the carboxylate of the amino acid to form a mixed anhydride.

-

Nucleophilic Attack: The free amino group of the second amino acid (or the N-terminus of the peptide chain) then attacks the activated carbonyl of the mixed anhydride.

-

Peptide Bond Formation: This attack results in the formation of the new peptide bond and the release of 2-oxoimidazolidine-1-carboxylic acid as a byproduct.

Below is a conceptual workflow for this proposed mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. people.uniurb.it [people.uniurb.it]

- 3. mdpi.com [mdpi.com]

- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. youtube.com [youtube.com]

- 7. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

- 8. reddit.com [reddit.com]

Application Notes and Protocols for N-acylation using 2-Oxoimidazolidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Reagent for N-Acylation

N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amides, peptides, and other vital nitrogen-containing compounds. While numerous acylating agents exist, many suffer from drawbacks such as high toxicity, instability, or harsh reaction conditions. 2-Oxoimidazolidine-1-carbonyl chloride emerges as a valuable alternative, offering a stable, crystalline, and safer surrogate for highly toxic reagents like phosgene.[1] Its bifunctional nature, incorporating both a reactive acyl chloride and a protected diamine moiety, allows for the efficient synthesis of N-acyl ureas and related structures, which are prevalent in pharmacologically active molecules.[1] This guide provides a comprehensive overview of the protocol for N-acylation using this versatile reagent, delving into the mechanistic underpinnings and practical considerations for its successful application.

Mechanism of Action: A Stepwise Approach to Amide Bond Formation

The N-acylation of a primary or secondary amine with this compound proceeds through a well-established nucleophilic acyl substitution mechanism. The causality behind this transformation lies in the high electrophilicity of the carbonyl carbon in the acyl chloride moiety, making it susceptible to attack by the nucleophilic amine.

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine initiates a nucleophilic attack on the carbonyl carbon of this compound. This forms a transient tetrahedral intermediate.

-

Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Proton Transfer: The resulting positively charged nitrogen is deprotonated, typically by a mild base present in the reaction mixture (such as triethylamine), to yield the final N-acyl urea product and the hydrochloride salt of the base. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Reaction Workflow Diagram

Caption: General workflow for the N-acylation of amines.

Experimental Protocol: N-acylation of Benzylamine

This protocol details the N-acylation of a representative primary amine, benzylamine, with this compound. The principles outlined can be adapted for other primary and secondary amines with appropriate adjustments to stoichiometry and reaction conditions.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 148.55 | 5.0 | 743 mg |

| Benzylamine | 107.15 | 5.0 | 536 mg (0.54 mL) |

| Triethylamine (Et₃N) | 101.19 | 5.0 | 506 mg (0.70 mL) |

| Dichloromethane (CH₂Cl₂) or Toluene | - | - | 10 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 20 mL |

| Brine (saturated NaCl solution) | - | - | 20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 mmol, 743 mg) in 10 mL of anhydrous dichloromethane (or toluene).

-

Addition of Amine and Base: To the stirred solution, add benzylamine (5.0 mmol, 0.54 mL) followed by the dropwise addition of triethylamine (5.0 mmol, 0.70 mL) at room temperature. The triethylamine is added to scavenge the HCl produced during the reaction.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 30 minutes to a few hours depending on the reactivity of the amine.[1]

-

Workup - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts, followed by 20 mL of brine to remove residual water.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: The crude N-acyl urea can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to yield the pure product.[1]

Advantages of this compound in N-acylation

The use of this compound offers several distinct advantages over traditional acylating agents:

-

Safety: It is a stable, crystalline solid, making it significantly easier and safer to handle than gaseous and highly toxic phosgene or moisture-sensitive liquid acyl chlorides.[1]

-

Versatility: This reagent is effective for the acylation of a wide range of primary and secondary amines, including those with sensitive functional groups.[1]

-

Mild Reaction Conditions: The acylation can typically be carried out at room temperature, avoiding the need for high temperatures that could lead to side reactions or degradation of sensitive substrates.[1]

-

High Yields: The reactions generally proceed in good to excellent yields, providing an efficient route to the desired N-acyl urea products.[1]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Incomplete dissolution of the reagent; Inactive amine (e.g., protonated salt). | Ensure complete dissolution of this compound. If the amine is a hydrochloride salt, use an additional equivalent of base. |

| Formation of Side Products | Presence of moisture; Reaction temperature too high. | Use anhydrous solvents and reagents. Maintain the reaction at room temperature unless optimization suggests otherwise. |

| Difficult Purification | Co-elution of product and starting material; Oily product that won't crystallize. | Optimize the TLC mobile phase for better separation. Attempt purification via a different method, such as trituration or conversion to a salt. |

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from moisture.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly effective and user-friendly reagent for the N-acylation of primary and secondary amines. Its stability, safety profile, and the ability to mediate reactions under mild conditions make it an invaluable tool for synthetic chemists in both academic and industrial settings. The straightforward protocol and high yields achievable with this reagent facilitate the efficient synthesis of N-acyl ureas, which are important scaffolds in medicinal chemistry and drug development.

References

Application Notes: 2-Oxoimidazolidine-1-carbonyl Chloride as a Versatile Reagent for Heterocyclic Synthesis

Abstract